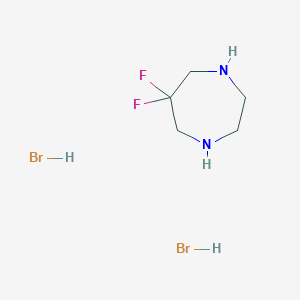

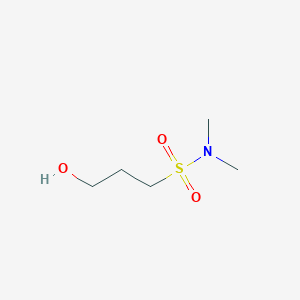

3-hydroxy-N,N-dimethylpropane-1-sulfonamide

Descripción general

Descripción

The compound of interest, 3-hydroxy-N,N-dimethylpropane-1-sulfonamide, is a chemical that can be inferred to possess both hydroxyl and sulfonamide functional groups based on its name. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can help us understand the potential characteristics and applications of 3-hydroxy-N,N-dimethylpropane-1-sulfonamide.

Synthesis Analysis

The synthesis of related sulfonamide compounds has been reported in the literature. For instance, 3-Amino-N-aryl-2-hydroxypropane-1-sulfonamides were synthesized through the reaction of epoxy sulfonamide with sodium azide, followed by reduction to the corresponding amine . This method suggests a possible synthetic route for 3-hydroxy-N,N-dimethylpropane-1-sulfonamide, which may involve similar intermediates or reagents.

Molecular Structure Analysis

The molecular structure of 3-hydroxy-N,N-dimethylpropane-1-sulfonamide would include a sulfonamide group attached to a propane chain with a hydroxyl group. The presence of hydroxyl groups in related compounds has been confirmed by 1H NMR measurement . This analytical technique could be used to verify the structure of 3-hydroxy-N,N-dimethylpropane-1-sulfonamide as well.

Chemical Reactions Analysis

N-hydroxy sulfonamides have been utilized as sulfenylating agents to functionalize aromatic compounds, indicating that the N-hydroxy sulfonamide group is reactive under certain conditions . This reactivity could be relevant to the chemical reactions that 3-hydroxy-N,N-dimethylpropane-1-sulfonamide might undergo, particularly in the presence of iodine and N-hydroxysuccinimide, which could facilitate sulfenylation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-hydroxy-N,N-dimethylpropane-1-sulfonamide can be speculated based on the properties of similar compounds. For instance, the introduction of hydroxyl and sulfonyl groups can lead to the formation of zwitterionic salts and ionic liquids with dual functionality . These properties suggest that 3-hydroxy-N,N-dimethylpropane-1-sulfonamide might exhibit characteristics suitable for applications in ionic liquid synthesis or as a component in polyelectrolytes.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Vinylsulfones and Vinylsulfonamides 3-hydroxy-N,N-dimethylpropane-1-sulfonamide is intricately linked to the synthesis of low molecular weight vinylsulfones and vinylsulfonamides. These compounds exhibit a broad spectrum of biological activities, particularly as enzyme inhibitors. Their synthetic utility in organic chemistry is also profound, serving as active agents in various chemical reactions. The synthesis protocol developed for these compounds allows for the efficient creation of E- and Z-isomers of N,N-dimethyl-1-propene-1-sulfonamide, with E-isomers being the most stable. This synthesis pathway emphasizes the utility of 3-hydroxy-N,N-dimethylpropane-1-sulfonamide in creating biologically significant and chemically reactive compounds (Kharkov University Bulletin Chemical Series, 2020).

Applications in Polymer Chemistry

Solubility Modulation of Zwitterionic Polymers The molecule plays a role in the study of zwitterionic polymers, specifically poly(sulfobetaine)s. Its structural variations affect the solubility and phase behavior of these polymers in water and salt solutions, revealing a complex interplay of hydrophilic components. This relationship is crucial in understanding and manipulating the properties of polymers for various applications, including drug delivery systems and tissue engineering (Polymer Chemistry, 2016).

Synthesis of Ionic Liquids and Polymers It's involved in the synthesis of hydroxyl and sulfonyl dual-functionalized ionic liquids and polymers. These substances, confirmed through NMR measurement, can be used to synthesize other functionalized ionic liquids or ionic liquid-polymers, underlining its importance in advancing materials science and engineering (Chinese Chemical Letters, 2007).

Molecular Synthesis and Drug Development

One-Pot Synthesis of Heterocycles It's involved in the one-pot synthesis of N-substituted pyrrolin-2-ones, compounds noted for their wide range of biological activities including antimicrobial, anti-inflammatory, and anticoagulant properties. The presence of pharmacophoric sulfamide groups in these compounds emphasizes the relevance of 3-hydroxy-N,N-dimethylpropane-1-sulfonamide in the synthesis of biologically active molecules (Organic Preparations and Procedures International, 2022).

Propiedades

IUPAC Name |

3-hydroxy-N,N-dimethylpropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO3S/c1-6(2)10(8,9)5-3-4-7/h7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWSKLRVAQWDDGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-hydroxy-N,N-dimethylpropane-1-sulfonamide | |

CAS RN |

152537-54-7 | |

| Record name | 3-hydroxy-N,N-dimethylpropane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2-methylphenyl)sulfanyl]acetamide](/img/structure/B2521653.png)

![N-(thiophen-2-yl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2521654.png)

![N-(3-methylbutyl)-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2521655.png)

![N-(2,6-dimethylphenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2521656.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2521657.png)

![N-(2-nitrophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2521659.png)

![N-(3-fluoro-4-methylphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2521663.png)